

Application Notes and Protocols for Cell-Based Assays of Triazolopyridine Compounds

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Compound of Interest

Compound Name:	6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Cat. No.:	B597291

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Introduction

Triazolopyridine derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities. They have garnered significant interest in drug discovery, particularly in oncology, due to their potential to modulate key cellular signaling pathways. This document provides detailed protocols for relevant cell-based assays to evaluate the efficacy and mechanism of action of novel triazolopyridine compounds. The featured assays are essential tools for determining cytotoxicity, pro-apoptotic activity, and target engagement within specific signaling cascades.

Data Presentation: Efficacy of Triazolopyridine Derivatives

The following tables summarize the cytotoxic and target-specific inhibitory activities of various triazolopyridine compounds from published studies. This data is intended to provide a comparative reference for researchers working with this class of molecules.

Table 1: Cytotoxicity of Triazolopyridine Derivatives in Human Cancer Cell Lines (IC50 values in μM)

Compound ID/Reference	A549 (Lung)	MCF7 (Breast)	MDA-MB-231 (Breast)	RPMI-8226 (Multiple Myeloma)	HT-29 (Colon)	Additional Cell Lines
Series 1 (JAK/HDA Inhibitors) [1]	-	-	0.75 - 0.95	0.12 - 0.46	-	-
Compound 19 (JAK/HDA C)[1]	-	-	0.75	0.12	-	-
Series 2 (Anticancer)[2]	-	7.01 - 48.28	-	-	-	HCC1937 (Breast): <50
Compound 1 (EGFR/AK T)[2]	-	<50	-	-	-	HCC1937 (Breast): <50
Series 3 (TNKS/PI3 K)[3]	-	-	-	-	1 - 3.6	-
Compound 14a (TNKS/PI3 K)[3]	-	-	-	-	1	-
Filgotinib (JAK1 Inhibitor)[4]	-	-	-	-	-	See Table 2
GCN2 Inhibitors[5]	-	-	-	-	47% growth	Leukemia (SR): 57.5%

inhibition
(HT29) growth
inhibition

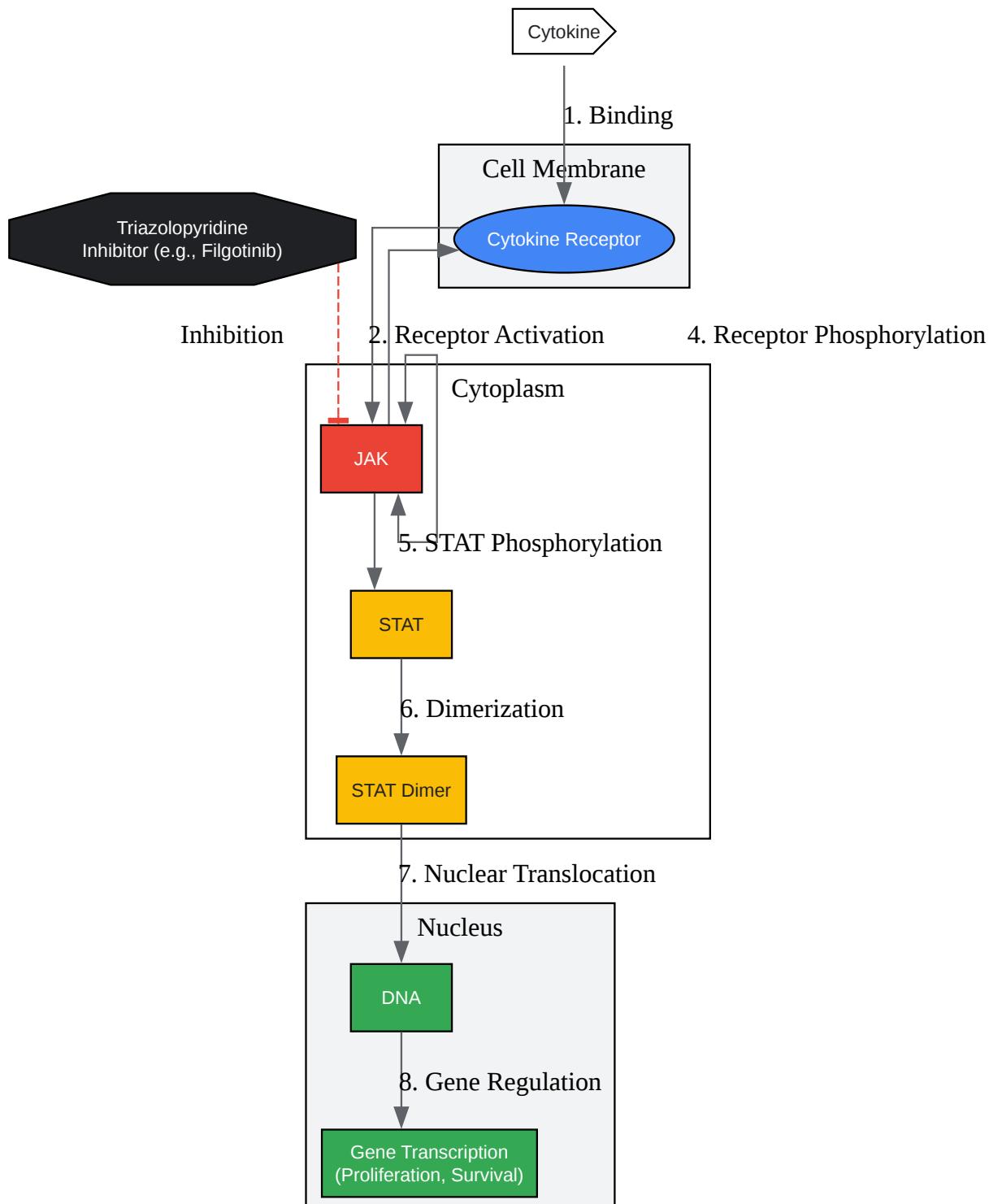
Note: "-" indicates data not available in the cited sources.

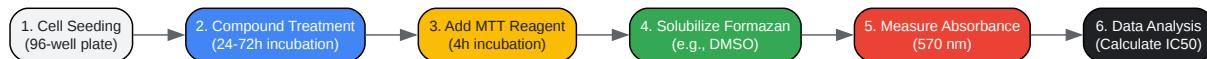
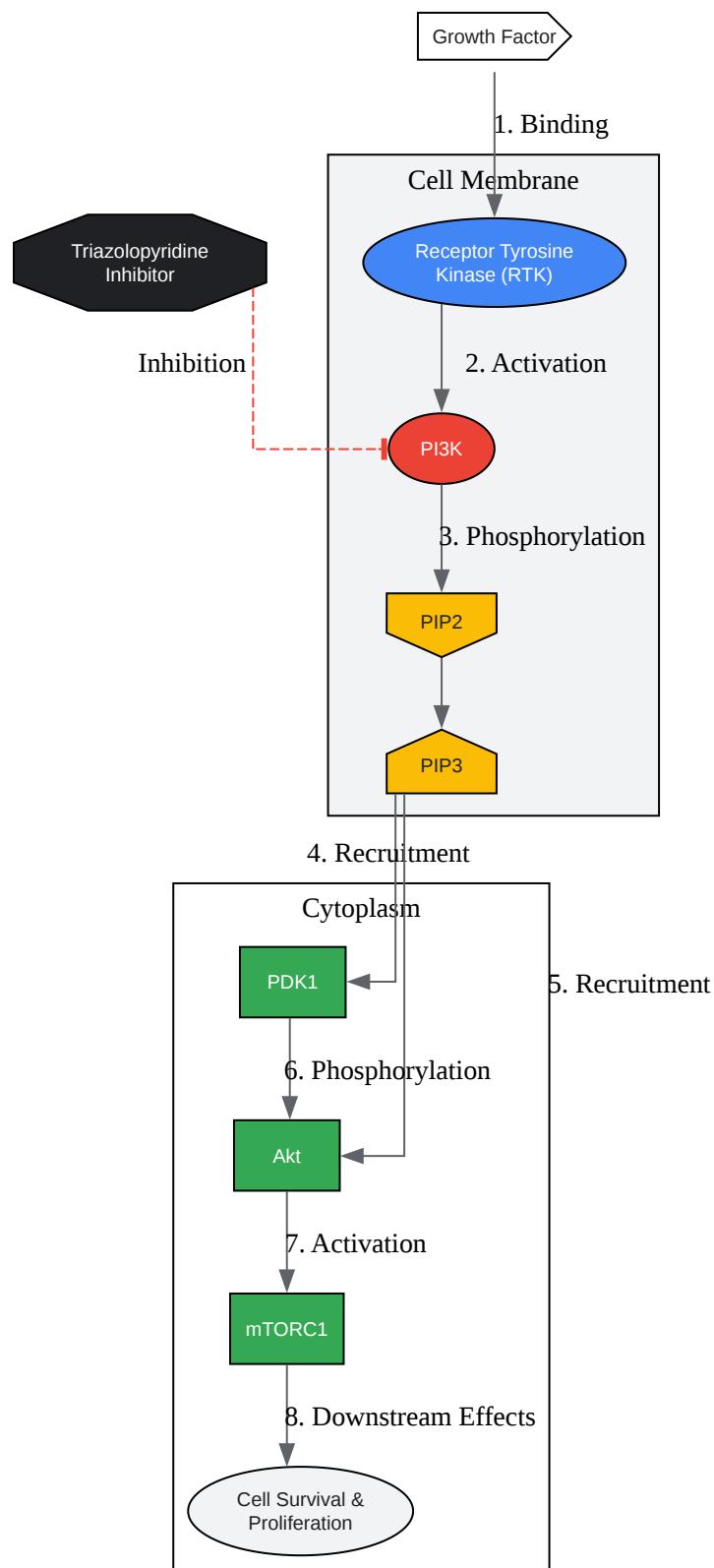
Table 2: Target-Specific Inhibition of Triazolopyridine Compounds

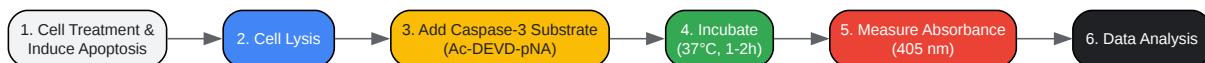
Compound/Series	Target(s)	Assay Type	IC50 (nM)	Reference
Filgotinib (GLPG0634)	JAK1	Recombinant JAKs	10	[4]
JAK2	Recombinant JAKs	28	[4]	
JAK3	Recombinant JAKs	810	[4]	
TYK2	Recombinant JAKs	116	[4]	
Compound 19	HDAC1	Enzymatic	25.4	[1]
HDAC6	Enzymatic	4.3	[1]	
JAK1	Enzymatic	165	[1]	
JAK2	Enzymatic	278	[1]	
GCN2 Inhibitor Series	GCN2	Radiometric Kinase Assay	18.6 - 46.4	[5]

Signaling Pathways Modulated by Triazolopyridine Compounds

Triazolopyridine derivatives have been shown to inhibit several critical signaling pathways implicated in cancer cell proliferation and survival. Below are graphical representations of the JAK/STAT and PI3K/Akt pathways, which are frequent targets of this compound class.







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